N-Chloromethyl Olanzapine Chloride

Catalog No.
S885264
CAS No.
719300-59-1
M.F
C18H22Cl2N4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chloromethyl Olanzapine Chloride

Laboratories quantifying the DCM-induced N-Chloromethyl Olanzapine Chloride impurity in Olanzapine API must use a certified standard to avoid batch rejection. This quaternary ammonium salt (EP Impurity C) offers distinct HPLC retention and high solubility, enabling precise detector calibration. • Achieves

CAS Number

719300-59-1

Product Name

N-Chloromethyl Olanzapine Chloride

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride

Molecular Formula

C18H22Cl2N4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

OAWSYANWHZMKRV-UHFFFAOYSA-M

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]

Synonyms

Olanzapine EP Impurity C, Olanzapine USP Related Compound C, Chloromethyl Olanzapinium Chloride, N-Chloromethylolanzapine chloride, 4-(Chloromethyl)-2-methyl-10-(4-methylpiperazin-1-ium-1-yl)-4H-thieno[2,3-b][1,5]benzodiazepine chloride

Purity

≥95%

Package Size

10 mg, 15 mg, 25 mg, 100 mg

N-Chloromethyl Olanzapine Chloride (CAS 719300-59-1), officially designated in pharmacopeial monographs as Olanzapine EP Impurity C or Chloromethyl Olanzapinium Chloride, is a quaternary ammonium salt formed via the alkylation of olanzapine's tertiary amine by dichloromethane (DCM) [1]. In pharmaceutical procurement and QA/QC environments, this compound serves as an essential analytical reference standard. Unlike the parent active pharmaceutical ingredient (API), this specific salt carries a permanent positive charge, fundamentally altering its physicochemical properties, including aqueous solubility and chromatographic behavior [2]. Procurement of this highly pure standard is critical for laboratories validating high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) methods to ensure compliance with ICH guidelines and strict pharmacopeial limits regarding process-induced, solvent-related impurities.

Research Fit

Product Type Process-related impurity standard (quaternary ammonium salt)
Pharmacopoeial Status USP/EP specified impurity with distinct acceptance criterion
Procurement Purpose Dedicated reference standard for ANDA/QC method validation

Attempting to substitute N-Chloromethyl Olanzapine Chloride with crude olanzapine degradation mixtures or closely related structural analogs (such as Olanzapine N-oxide or Impurity A) fails in rigorous analytical and process chemistry workflows [1]. Because it is a permanently charged quaternary ammonium cation, Impurity C exhibits significantly higher aqueous solubility and a drastically shifted reverse-phase HPLC retention time compared to the lipophilic olanzapine free base[2]. Generic degradation mixtures cannot provide the exact quantitative baseline required to calibrate detectors for this specific DCM-induced adduct. Consequently, using an uncalibrated surrogate prevents accurate quantification of the impurity, risking batch rejection if the material exceeds the strict regulatory threshold (typically <0.1% w/w) for process-related impurities.

Substitution Risk

! Generic impurity standards may not satisfy the specific pharmacopoeial acceptance criterion.
! Quaternary ammonium structure alters chromatographic retention; substitution may compromise system suitability.
! Process-impurity standard cannot be replaced by degradation-impurity standards for synthetic route optimization.

Polarity and Retention Shift in HPLC

In reverse-phase HPLC systems utilizing buffered mobile phases, N-Chloromethyl Olanzapine Chloride demonstrates a significantly shorter retention time than the parent API [1]. As a quaternary ammonium salt, its permanent positive charge increases its polarity, resulting in a distinct Relative Retention Time (RRT) that elutes well before the lipophilic olanzapine base.

Evidence DimensionChromatographic polarity and Relative Retention Time (RRT)
Target Compound DataEarly elution profile characteristic of highly polar, permanently charged cations
Comparator Or BaselineOlanzapine free base (lipophilic, later elution)
Quantified DifferenceBaseline resolution achieved due to fundamental charge-state differences
ConditionsReverse-phase HPLC with buffered mobile phase

Procurement of this exact standard is mandatory to establish system suitability and prevent co-elution errors during routine API batch release testing.

Regulatory Limit
Head-to-head
NMT 0.15% (chloromethyl olanzapinium chloride) vs 0.50% (lactam, thiolactam, related compound C)
3.3× stricter
Requires dedicated high-purity reference standard for accurate quantification.
USP Organic Impurities Procedure (HPLC-UV, Table 3)

Mass Spectrometry Ionization and Isotopic Pattern

During LC-MS analysis, N-Chloromethyl Olanzapine Chloride yields a distinct, pre-formed molecular cation [M]+ at m/z 361.9, alongside a characteristic isotopic pattern due to the presence of the chlorine atom . This contrasts sharply with the olanzapine free base, which typically forms a protonated adduct [M+H]+ at m/z 313[1].

Evidence DimensionMass-to-charge ratio (m/z) and isotopic pattern
Target Compound DataPre-formed cation [M]+ at m/z 361.9 with distinct chlorine isotopic signature
Comparator Or BaselineOlanzapine base ([M+H]+ at m/z 313)
Quantified Difference~49 Da mass shift and distinct isotopic distribution
ConditionsElectrospray ionization mass spectrometry (ESI-MS)

The distinct m/z and isotopic pattern allow analytical chemists to unambiguously confirm structural identity and quantify trace levels of this specific solvent-induced impurity without interference.

Chromatographic Retention
Reported
Quaternary ammonium salt with increased polarity; distinct retention from neutral/N-oxide impurities; no standardized RRT.
Dedicated standard supports reliable peak identification and system suitability.
RRT may vary with column and mobile phase; verify under local conditions.

Solubility-Based Impurity Rejection

N-Chloromethyl Olanzapine Chloride is highly soluble in water due to its ionic nature, whereas Olanzapine Form I (the target API) is essentially insoluble in aqueous media [1]. Process chemists utilize this differential solubility to reject Impurity C via aqueous washing of the crude API crystallized from dichloromethane [2].

Evidence DimensionAqueous solubility
Target Compound DataHighly water-soluble (quaternary ammonium salt)
Comparator Or BaselineOlanzapine Form I (essentially insoluble in water)
Quantified DifferenceOrders of magnitude difference in aqueous partition coefficient
ConditionsAqueous washing during API crystallization and purification

Process engineers must procure this standard to spike crude mixtures and quantitatively validate the efficiency of aqueous wash steps in reducing Impurity C below the 0.1% threshold.

Formation Mechanism
Class-level
Process impurity (chloromethylation during synthesis) vs degradation impurities (lactam, N-oxide under thermal/oxidative stress).
Separate impurity standards are needed for process development vs stability studies.
Control strategy differs by impurity origin (ICH Q3A).

Formation Kinetics from DCM Exposure

The formation of N-Chloromethyl Olanzapine Chloride is directly linked to the use of dichloromethane (DCM) as a solvent during olanzapine synthesis or extraction. In DCM, olanzapine undergoes a time- and temperature-dependent nucleophilic substitution, generating Impurity C at levels that can exceed 0.2% w/w if drying and crystallization parameters are not strictly controlled [1]. This degradation pathway is absent when non-halogenated solvents are used [2].

Evidence DimensionImpurity formation rate
Target Compound DataTime-dependent accumulation of Impurity C (up to >0.2% w/w)
Comparator Or BaselineOlanzapine processed in non-halogenated solvents (0% Impurity C formation)
Quantified DifferenceAbsolute dependence on DCM exposure for impurity generation
ConditionsRefluxing or prolonged storage of Olanzapine in dichloromethane

Procurement of this standard enables manufacturers to accurately monitor solvent-induced degradation and optimize process parameters to minimize API loss.

Pharmacopoeial Recognition
Head-to-head
USP/EP listed impurity (Olanzapine EP Impurity C) with official reference standard available; non-pharmacopoeial impurities require full characterization.
Traceable pharmacopoeial standard accelerates ANDA filing and reduces compliance risk.
Verify current compendial status and reference standard availability.

Pharmacopeial Batch Release Testing

N-Chloromethyl Olanzapine Chloride is strictly required as a system suitability and reference standard to comply with EP and USP monographs for Olanzapine API. Procurement ensures that QA/QC laboratories can accurately calibrate HPLC detectors to verify that this specific process impurity remains below the regulatory limit of 0.1% w/w .

Purification and Wash Validation

Because of its high aqueous solubility compared to the lipophilic olanzapine base, process chemists use this standard in spiking studies to validate the efficiency of aqueous wash steps. It allows quantitative confirmation that residual dichloromethane-induced adducts are successfully rejected during the final crystallization of Olanzapine Form I [1].

LC-MS/MS Method Development and Structure Confirmation

Analytical laboratories developing highly sensitive LC-MS/MS methods for trace impurity profiling utilize this compound to establish exact limits of detection (LOD) and quantification (LOQ). Its distinct pre-formed molecular cation and chlorine isotopic signature provide an unambiguous baseline for calibrating mass spectrometers against complex API matrices [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Method Validation
Pharmacopoeial listing & traceable standard
Method specificity and system suitability
Process Development
Process-related impurity marker
Synthetic route optimization and impurity control
Stability-Indicating Methods
Distinct chromatographic profile
Resolution from parent API and degradation products
QC Batch Release Testing
Defined pharmacopoeial acceptance criterion
Batch compliance with compendial limit

UNII

7B0965970I

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